molecular formula C25H18ClN3O2S B2427165 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 349613-51-0

3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2427165
CAS No.: 349613-51-0
M. Wt: 459.95
InChI Key: WZLBRXIOBPBGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Scientific Research Applications

Antimicrobial Activity

Compounds related to 3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide have been studied for their antimicrobial properties. Desai et al. (2011) synthesized a series of similar compounds and tested them for in vitro antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011). Patel and Shaikh (2011) also explored compounds with a benzothiazole moiety for antimicrobial activity, showing effectiveness against similar bacterial and fungal species (Patel & Shaikh, 2011).

Anticancer Activity

Research by Ravinaik et al. (2021) involved synthesizing and evaluating compounds similar to this compound for their anticancer properties. These compounds showed moderate to excellent activity against various cancer cell lines, including breast, lung, and ovarian cancer (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Alzheimer's Disease Research

Saeedi et al. (2020) designed and synthesized hybrid arylisoxazole compounds, evaluating them for their potential in treating Alzheimer's disease. They found that these compounds showed significant cholinesterase inhibitory activity, which is important in the context of Alzheimer's treatment (Saeedi, Rastegari, Hariri, Mirfazli, Mahdavi, Edraki, Firuzi, & Akbarzadeh, 2020).

Diuretic Activity

A study by Yar and Ansari (2009) investigated derivatives of benzothiazole, similar to the compound , for their diuretic properties. They identified a compound that showed promising diuretic activity (Yar & Ansari, 2009).

Antimycobacterial Activity

Nayak et al. (2016) synthesized and tested N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their antitubercular activities. The results demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential use of such compounds in treating tuberculosis (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Future Directions

Benzothiazoles, including “3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide”, have a wide range of biological activities and are therefore of interest in the development of new drugs . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c1-14-7-12-20-21(13-14)32-25(28-20)16-8-10-17(11-9-16)27-24(30)22-15(2)31-29-23(22)18-5-3-4-6-19(18)26/h3-13H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLBRXIOBPBGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.